![molecular formula C19H22ClN3O5S2 B2611038 N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide CAS No. 477872-90-5](/img/structure/B2611038.png)
N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonohydrazide, which is a class of organic compounds known for their potential biological activities . It contains a 4-chlorophenylsulfonyl group and a piperidinyl group, both of which are common motifs in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonyl group might increase the compound’s polarity and affect its solubility .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
- A study by Karaman et al. (2016) highlighted the synthesis of sulfonyl hydrazone compounds, including those with piperidine derivatives, through microwave-assisted synthesis. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. The results indicated significant lipid peroxidation inhibitory activity and promising anticholinesterase activity in specific derivatives (Karaman et al., 2016).
Antimicrobial Evaluation
- Ghiya and Joshi (2016) synthesized biologically active derivatives of 4-methylbenzenesulfonohydrazide. These compounds were evaluated for their antimycobacterial, antibacterial, and antifungal activities, demonstrating potential antimicrobial properties (Ghiya & Joshi, 2016).
Potential Alzheimer's Disease Treatment
- Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide as potential drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase, highlighting their potential as therapeutic agents for Alzheimer's disease (Rehman et al., 2018).
Antibacterial Activity
- Iqbal et al. (2017) studied acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds related to 4-chlorophenylsulfonyl piperidinyl derivatives. These compounds showed moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anticancer Properties
- Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for evaluation as anticancer agents. These compounds, including those related to 4-methylphenylsulfonyl derivatives, showed promise as anticancer agents, though further in vivo studies were recommended for therapeutic assessment (Rehman et al., 2018).
Corrosion Inhibition
- Ichchou et al. (2019) investigated sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. The study demonstrated that these derivatives, including those with methylbenzenesulfonohydrazide, are effective corrosion inhibitors, highlighting their potential in industrial applications (Ichchou et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N'-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-14-2-6-17(7-3-14)29(25,26)22-21-19(24)15-10-12-23(13-11-15)30(27,28)18-8-4-16(20)5-9-18/h2-9,15,22H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPDSBBHKYGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

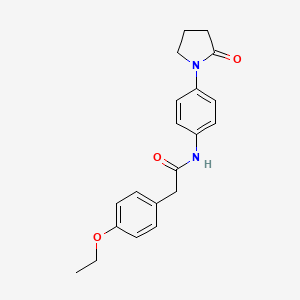
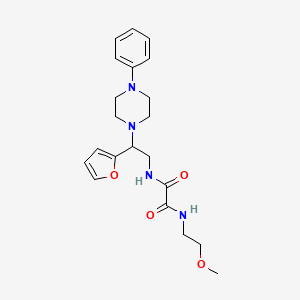
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)
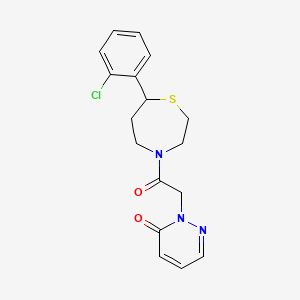
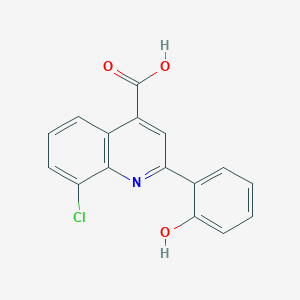
![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)
![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
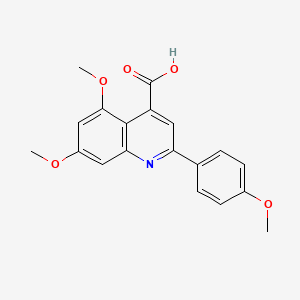
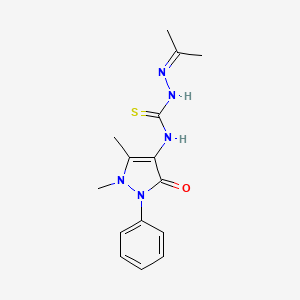
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
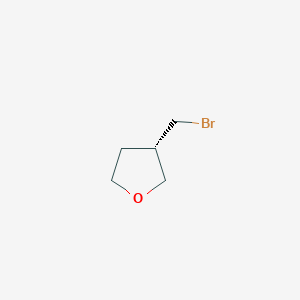
![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)